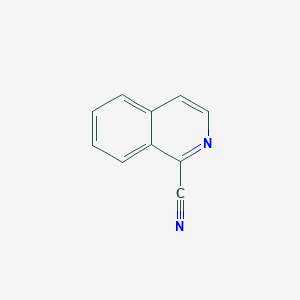

Isoquinoline-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHXYSBRTVFEDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308378 | |

| Record name | isoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-30-7 | |

| Record name | 1-Isoquinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isoquinolinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyanoisoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | isoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isoquinolinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Isoquinolinecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y94LJ44YSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Isoquinoline 1 Carbonitrile and Its Advanced Derivatives

Classical and Contemporary Approaches to the Isoquinoline-1-carbonitrile Nucleus

The formation of the this compound scaffold can be approached in two primary ways: constructing the isoquinoline (B145761) ring system first, followed by the introduction of the nitrile group, or building the ring from precursors that already contain a nitrile or a nitrile precursor.

The fundamental isoquinoline ring system is classically synthesized through several named reactions that involve the cyclization of β-phenylethylamine derivatives. These methods are foundational for producing the core structure upon which the C-1 carbonitrile can be installed.

Bischler-Napieralski Synthesis: This reaction involves the acid-catalyzed cyclodehydration of N-acylated-β-phenylethylamines to form 3,4-dihydroisoquinolines. The cyclization is typically promoted by reagents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). The resulting dihydroisoquinoline can then be dehydrogenated to the aromatic isoquinoline, which serves as a substrate for subsequent C-1 cyanation.

Pictet-Spengler Synthesis: This method involves the reaction of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization to yield a 1,2,3,4-tetrahydroisoquinoline. Similar to the Bischler-Napieralski product, this saturated heterocycle requires oxidation to form the aromatic isoquinoline ring before the introduction of the C-1 nitrile.

Pomeranz-Fritsch Reaction: This synthesis route involves the reaction of a benzaldehyde (B42025) with an aminoacetaldehyde diethyl acetal (B89532) to form a Schiff base, which then cyclizes in the presence of a strong acid to yield the isoquinoline core.

These classical methods provide access to the basic isoquinoline skeleton, which is the essential first step for many synthetic routes targeting this compound.

The introduction of the carbonitrile group at the C-1 position of a pre-formed isoquinoline ring is a common and effective strategy. The C-1 position of isoquinoline is electrophilic and susceptible to nucleophilic attack, particularly after activation of the nitrogen atom. nih.govresearchgate.net

Reissert Reaction: This is a highly effective method for introducing a cyano group at the C-1 position of isoquinoline. wikipedia.org The reaction involves the treatment of isoquinoline with an acyl chloride (such as benzoyl chloride) and a cyanide source, typically potassium cyanide (KCN) in a two-phase system or trimethylsilyl (B98337) cyanide (TMSCN). wikipedia.orgclockss.org This forms an intermediate N-acyl-1,2-dihydrothis compound, commonly known as a Reissert compound. wikipedia.orgorgsyn.org Subsequent hydrolysis or other rearomatization procedures can remove the N-acyl group to yield the parent this compound or derivatives thereof. wikipedia.org The Reissert reaction is versatile and can be applied to a wide range of isoquinoline substrates. researchgate.net

Reissert-Henze Reaction: A related strategy involves the N-oxidation of the isoquinoline nitrogen to form an isoquinoline N-oxide. This activation enhances the electrophilicity of the C-1 position. The N-oxide can then react with a cyanide source, such as trimethylsilyl cyanide, in the presence of an activating agent like (diacetoxyiodo)benzene (B116549) (PIDA) or an acid chloride, to introduce the cyano group at C-1. researchgate.netacs.org This method provides a direct route to this compound from the N-oxide. researchgate.net

The Vilsmeier-Haack reaction is a powerful tool in heterocyclic synthesis, typically used for formylation or for constructing new rings. wikipedia.orgijsr.net The reaction employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). researchgate.netchemijournal.com This reagent is a potent electrophile that reacts with electron-rich systems. wikipedia.org

While the direct Vilsmeier-Haack reaction on this compound to yield imidazo[5,1-a]isoquinolines is not extensively documented, the Vilsmeier reagent is widely used to synthesize related chloro-formyl quinoline (B57606) derivatives from N-arylacetamides, which are valuable synthetic intermediates. researchgate.netchemijournal.comchemijournal.com In these reactions, the acetanilide (B955) undergoes cyclization and formylation to produce a 2-chloro-3-formylquinoline. chemijournal.com

Modern synthetic routes to the imidazo[5,1-a]isoquinoline (B3349720) ring system, a valuable scaffold in medicinal chemistry, often utilize other methods. For instance, an iodine-mediated condensation-cyclization-oxidation multi-step reaction provides an effective pathway to these fused heterocycles. researchgate.netuni-giessen.de Other strategies include the Cp*Rh(III)-catalyzed [4+2] annulation of 2-arylimidazoles with α-diazoketoesters. rsc.org

Synthesis of Fused Heterocyclic Systems Incorporating this compound

This compound is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The nitrile group and the activated C-1 position serve as handles for further annulation reactions.

The pyrido[2,1-a]isoquinoline scaffold is present in numerous bioactive compounds. Synthetic strategies often leverage the reactivity of isoquinoline derivatives to construct the additional pyridine (B92270) ring.

A key method for synthesizing pyrido[2,1-a]isoquinoline derivatives involves the reaction of an isoquinoline precursor bearing an activated methylene (B1212753) group at C-1 with arylidenemalononitriles. Specifically, 2-(isoquinolin-1-yl)acetonitrile (B3350384) serves as a common starting material. The reaction proceeds via a Michael addition of the carbanion generated from the acetonitrile (B52724) derivative to the electron-deficient alkene of the arylidenemalononitrile. This is followed by an intramolecular cyclization and subsequent tautomerization or oxidation to yield the stable, aromatic pyrido[2,1-a]isoquinoline system.

This reaction provides a straightforward route to highly functionalized 4-amino-2-arylpyrido[2,1-a]isoquinoline-1,3-dicarbonitriles. The specific products can be varied by changing the substituent on the aryl ring of the arylidenemalononitrile.

Table 1: Synthesis of 4-Amino-2-arylpyrido[2,1-a]isoquinoline-1,3-dicarbonitrile Derivatives

| Entry | Aryl Group (Ar) | Product |

| 1 | Phenyl | 4-Amino-2-phenylpyrido[2,1-a]isoquinoline-1,3-dicarbonitrile |

| 2 | 4-Chlorophenyl | 4-Amino-2-(4-chlorophenyl)pyrido[2,1-a]isoquinoline-1,3-dicarbonitrile |

| 3 | 4-Methoxyphenyl | 4-Amino-2-(4-methoxyphenyl)pyrido[2,1-a]isoquinoline-1,3-dicarbonitrile |

| 4 | 4-Nitrophenyl | 4-Amino-2-(4-nitrophenyl)pyrido[2,1-a]isoquinoline-1,3-dicarbonitrile |

Pyrido[2,1-a]this compound Derivatives

Reactions with Arylacetonitriles

The reaction of arylacetonitriles with appropriate precursors represents a direct and versatile approach to constructing the this compound scaffold. One notable method involves the reaction of 2-halobenzonitriles with ketones in the presence of a base and a Lewis acid catalyst. This transformation proceeds through a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization to afford isoquinolone derivatives, which can be subsequently converted to isoquinoline-1-carbonitriles.

Another strategy employs the condensation of ortho-lithiated benzaldehyde tert-butylimines with various nitriles. The initial addition of the nitrile to the lithiated imine forms an intermediate that, upon work-up, cyclizes to furnish the isoquinoline ring system. This method allows for the introduction of a variety of substituents on the isoquinoline core, depending on the nature of the starting materials. For instance, the reaction of an ortho-lithiated benzaldehyde tert-butylimine with an arylacetonitrile can directly lead to the formation of a 3-arylthis compound derivative.

Michael Addition and Subsequent Cyclization Strategies

Michael addition reactions, followed by intramolecular cyclization, provide a powerful tool for the construction of the this compound framework. In this approach, a nucleophile adds to an α,β-unsaturated compound, generating an enolate intermediate that subsequently participates in a ring-closing reaction.

A relevant example involves the Michael addition of o-nitrophenylacetonitrile to various Michael acceptors. researchgate.net The resulting adduct can then undergo a reductive cyclization, where the nitro group is reduced to an amino group, which subsequently attacks the nitrile or a derivative thereof to form the heterocyclic ring of the isoquinoline. While this specific example leads to quinolines, the underlying principle of a Michael addition followed by cyclization is a key strategy that can be adapted for the synthesis of this compound derivatives by carefully selecting the starting materials. For instance, a suitably substituted benzene (B151609) derivative with a nucleophilic methylene group and a latent electrophilic site can be envisioned to undergo a Michael addition-cyclization cascade to yield the desired isoquinoline core.

Pyrimido[5',4':5,6]pyrido[2,1-a]this compound Derivatives

The synthesis of complex fused heterocyclic systems such as pyrimido[5',4':5,6]pyrido[2,1-a]isoquinoline-1-carbonitriles involves multi-step sequences that build the intricate ring structure. While a direct synthesis of this specific pentacyclic system is not extensively documented, the construction of related pyrimido[6,1-a]isoquinoline and pyrimido[4,5-b]quinoline derivatives provides insight into potential synthetic routes.

One general approach involves the initial construction of a substituted isoquinoline or dihydropyrimidine (B8664642) core, followed by the annulation of the remaining rings. For example, a substituted 2-amino-3-quinolinecarbonitrile can serve as a key intermediate for the synthesis of pyrimido[4,5-b]quinolines through cyclization with reagents like urea (B33335) or formamide. acs.org A plausible strategy for the target molecule could involve the preparation of a suitably functionalized pyrido[2,1-a]isoquinoline, which could then undergo annulation of the pyrimidine (B1678525) ring to introduce the carbonitrile functionality.

Pyrazolo-Fused Isoquinoline Systems

The fusion of a pyrazole (B372694) ring to the isoquinoline scaffold gives rise to pyrazolo-isoquinoline derivatives, a class of compounds with significant biological potential. Several synthetic strategies have been developed to access these fused systems.

One prominent method is the ruthenium(II)-catalyzed annulation of pyrazole derivatives with alkynes. This reaction proceeds via a C-H/N-H bond activation mechanism, leading to the regioselective formation of pyrazolo[5,1-a]isoquinolines. The reaction conditions, including the choice of catalyst, oxidant, and solvent, can be tuned to optimize the yield of the desired fused product.

Another approach involves the [3+2] cycloaddition of in situ generated isoquinolinium ylides with dipolarophiles. For instance, the reaction of an isoquinolinium salt with a base generates an ylide that can react with an activated alkyne or alkene to construct the pyrazole ring fused to the isoquinoline core. The presence of a cyano group on the dipolarophile can directly introduce the desired carbonitrile functionality into the final product.

| Starting Materials | Reagents and Conditions | Product | Yield (%) |

| 3-Methyl-5-phenyl-1H-pyrazole, Diphenylacetylene | [(p-cymene)RuCl2]2, Cu(OAc)2·H2O, KPF6, Water | 2-Methyl-5,6-diphenylpyrazolo[5,1-a]isoquinoline | 61 |

| Isoquinolinium salt, Fumaronitrile | Triethylamine, Dichloromethane | Cyano-substituted pyrrolo[2,1-a]isoquinoline (B1256269) | Not specified |

Naphthyridine-Fused Isoquinoline Architectures

The synthesis of naphthyridine-fused isoquinoline systems involves the construction of a tetracyclic framework containing both the isoquinoline and naphthyridine motifs. These structures can be assembled through various cyclization strategies.

One approach utilizes the electrophilic ring closure of iminoalkynes. In this method, a suitably designed iminoalkyne undergoes cyclization in the presence of an electrophile, such as iodine or iodine monochloride, to form the fused heterocyclic system. The strategic placement of the imine and alkyne functionalities within the precursor molecule dictates the final ring fusion pattern.

Multicomponent reactions also offer an efficient pathway to these complex architectures. For example, the reaction of an enhydrazinoketone, an aromatic aldehyde, and 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538) (a malononitrile (B47326) dimer) can lead to the formation of hexahydrobenzo[b] acs.orgnih.govnaphthyridine-3-carbonitriles in good yields. organic-chemistry.org This tandem Knoevenagel-Michael reaction followed by intramolecular cyclization demonstrates the power of multicomponent strategies in rapidly building molecular complexity.

Tetrahydrothis compound Derivatives with Quaternary Centers via Strecker Reaction

The Strecker reaction provides a concise and efficient method for the synthesis of α-aminonitriles, including tetrahydrothis compound derivatives bearing a quaternary center at the C-1 position. acs.orgnih.govresearchgate.netnih.gov This reaction involves the three-component condensation of a ketone or aldehyde, an amine, and a cyanide source.

In the context of tetrahydroisoquinoline synthesis, a 3,4-dihydroisoquinoline (B110456) can serve as the imine precursor. The reaction of a 1-substituted-3,4-dihydroisoquinoline with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a suitable activator, leads to the formation of a 1,1-disubstituted-tetrahydrothis compound. acs.orgnih.govresearchgate.netnih.gov The use of TMSCN often requires a fluoride (B91410) source, like potassium fluoride (KF), to generate the active cyanide nucleophile. acs.orgnih.govresearchgate.netnih.gov This methodology has been successfully employed to synthesize a variety of α-cyano tetrahydroisoquinolines with quaternary centers in good to excellent yields. acs.orgnih.govresearchgate.netnih.gov

| Substrate | Cyanide Source | Activator/Catalyst | Product | Yield (%) |

| 1-Phenyl-3,4-dihydroisoquinoline | TMSCN | KF | 2-Methyl-1-phenyl-tetrahydrothis compound | 88 |

| Various 1-substituted-3,4-dihydroisoquinolines | TMSCN | KF | Corresponding α-cyano tetrahydroisoquinolines with a quaternary center | up to 99 |

Stereoselective and Asymmetric Synthesis Approaches for this compound Analogs

The development of stereoselective and asymmetric methods for the synthesis of this compound analogs is of great importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. A number of strategies have been pursued to achieve high levels of stereocontrol in the synthesis of these compounds.

One major approach involves the asymmetric modification of traditional isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions. acs.org In these methods, chiral auxiliaries, catalysts, or reagents are employed to induce stereoselectivity in the key bond-forming steps. For example, the use of a chiral Brønsted acid catalyst in a Pictet-Spengler reaction can lead to the enantioselective formation of tetrahydroisoquinolines.

The asymmetric Reissert reaction is another powerful tool for the synthesis of chiral 1,2-dihydrothis compound derivatives. researchgate.net This reaction involves the addition of a cyanide source to an isoquinoline that has been activated by an acylating agent. The use of a chiral catalyst can facilitate the enantioselective addition of the cyanide nucleophile, leading to the formation of optically active products.

Furthermore, the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is a widely used strategy to introduce a chiral center at the C-1 position. rsc.org This can be achieved through hydrogenation using a chiral catalyst, such as a rhodium or iridium complex with a chiral ligand, or through the use of chiral hydride reducing agents. rsc.org These methods have been successfully applied to the synthesis of a variety of chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines, which can serve as precursors to chiral this compound analogs.

| Reaction Type | Key Strategy | Example of Chiral Influence |

| Pictet-Spengler | Chiral Brønsted acid catalysis | Enantioselective cyclization |

| Reissert Reaction | Chiral catalyst | Enantioselective cyanation |

| Reduction of Dihydroisoquinolines | Chiral hydrogenation catalyst | Enantioselective reduction of C=N bond |

Diastereoselective Methodologies

Diastereoselective strategies for the synthesis of chiral this compound derivatives often employ the Reissert reaction, where a chiral acylating agent is used to introduce a stereocenter. researchgate.netnih.gov This approach leads to the formation of diastereomeric Reissert compounds, which are N-acyl-1,2-dihydroisoquinoline-1-carbonitriles. nih.gov The level of diastereoselectivity achieved can vary, and in some cases, the resulting diastereomers can be separated chromatographically. nih.gov

The reaction involves the treatment of isoquinoline with a chiral acid chloride and a cyanide source, such as trimethylsilyl cyanide (TMSCN). researchgate.net The chiral group on the acyl chloride directs the addition of the cyanide nucleophile to one face of the intermediate N-acylisoquinolinium salt. One study investigated the use of various chiral acid chlorides in the formation of these diastereomeric Reissert compounds. nih.gov While the use of 2-l-menthoxycarbonyl chloride resulted in an inseparable 1:1 mixture of diastereomers, other auxiliaries provided moderate to good selectivity. nih.gov For instance, the reaction involving a 9-phenylmenthyl derivative achieved an 80:20 diastereomeric ratio. nih.gov

The anions of these diastereomeric Reissert compounds can be generated and subsequently reacted with various electrophiles, such as aldehydes and alkyl halides. nih.gov However, these subsequent reactions have shown only modest selectivity, suggesting that the corresponding Reissert anions may be planar or rapidly inverting tetrahedral structures. nih.gov Despite this, a reaction between a 1:1 mixture of diastereomers and pivaldehyde resulted in an 82:18 predominance of one diastereomer of the carbinol product after hydrolysis, which could be purified to 99% purity by a single recrystallization. nih.gov

Table 1: Diastereoselective Synthesis of Reissert Compounds Using Chiral Auxiliaries

| Substrate | Chiral Acylating Agent | Cyanide Source | Product | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Isoquinoline | (-)-(R)-Menthylchloroformate | TMSCN | 2-l-Menthoxycarbonyl-1,2-dihydroisoquinaldonitrile | 1:1 | researchgate.netnih.gov |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | 9-Phenylmenthyl derivative | Not Specified | 2-(9-Phenylmenthyl)carbonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinaldonitrile | 80:20 | nih.gov |

Enantioselective Catalytic Methods

Enantioselective catalytic methods offer a more atom-economical approach to chiral this compound derivatives by using substoichiometric amounts of a chiral catalyst to generate enantioenriched products. Key strategies include the catalytic asymmetric Reissert reaction and transition-metal-catalyzed C-H functionalization.

The catalytic asymmetric Reissert reaction represents a significant advancement, enabling the direct formation of optically active Reissert compounds from the parent heterocycle. researchgate.net This transformation can be achieved using chiral catalysts, such as those based on BINAP ligands, to control the enantioselectivity of the cyanide addition to the N-acylisoquinolinium intermediate. chempedia.info

A distinct and powerful strategy involves the rhodium(III)-catalyzed atroposelective C-H cyanation of 1-aryl isoquinoline derivatives. acs.org This method does not create a stereocenter at the C1 position but instead constructs axially chiral biaryl systems, which are advanced derivatives of this compound. acs.orgnih.gov The reaction utilizes a chiral binaphthyl "O"-linked Cp rhodium (BOCpRh) complex as the catalyst. nih.govacs.org This catalyst directs the cyanation to one of the ortho positions of the C1-aryl substituent, leading to products with high enantiomeric excess. acs.org The process employs N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a user-friendly and effective cyano source under mild conditions. acs.orgacs.org This methodology has been shown to be effective for a wide range of 1-aryl isoquinolines, affording the corresponding axially chiral nitriles in excellent yields and high enantioselectivity. acs.org

Table 2: Enantioselective Rh(III)-Catalyzed C-H Cyanation of 1-Aryl Isoquinolines

| Substrate | Catalyst | Cyano Source | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| 1-Phenylisoquinoline | Chiral BOCpRh complex | NCTS | Axially chiral 1-(2-cyanophenyl)isoquinoline | Up to 94 | Up to 91 | acs.orgnih.govacs.org |

| 1-(Naphthalen-1-yl)isoquinoline | Chiral BOCpRh complex | NCTS | Axially chiral 1-(2-cyanonaphthalen-1-yl)isoquinoline | High | High | acs.org |

Chemical Transformations and Functionalization of Isoquinoline 1 Carbonitrile Derivatives

Reactions at the Carbonitrile Moiety

The carbonitrile (or cyanide) group at the C-1 position of the isoquinoline (B145761) ring is a primary site for chemical modification. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the nitrogen atom can be activated to facilitate various transformations.

The carbon atom of the nitrile group in isoquinoline-1-carbonitrile is electrophilic and readily undergoes nucleophilic addition. wikipedia.orgyoutube.comyoutube.com This reactivity is fundamental to many of the transformations of this compound. A variety of nucleophiles can add across the carbon-nitrogen triple bond, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

For instance, Grignard reagents and organolithium compounds can add to the nitrile to form imine intermediates, which can then be hydrolyzed to yield ketones. This provides a straightforward method for the synthesis of 1-acylisoquinoline derivatives. Similarly, the addition of hydride reagents, such as lithium aluminum hydride, can reduce the nitrile group to a primary amine (1-aminomethylisoquinoline), a valuable functional group for further derivatization. quimicaorganica.org

The addition of nucleophiles is a critical step in reactions such as the Reissert reaction. In the presence of an acylating agent, cyanide ions add to the isoquinoline ring to form an N-acyl-1-cyano-1,2-dihydroisoquinoline intermediate. shahucollegelatur.org.in This intermediate can then undergo further reactions to introduce substituents at the 1-position.

Table 1: Examples of Nucleophilic Additions to this compound

| Nucleophile | Reagent Examples | Product Type |

| Organometallic Reagents | Grignard Reagents (RMgX), Organolithium Reagents (RLi) | Imine (hydrolyzes to Ketone) |

| Hydride | Lithium Aluminum Hydride (LiAlH4) | Primary Amine |

| Cyanide | Potassium Cyanide (KCN) | Dihydroisoquinoline derivative (Reissert reaction) |

| Alcohols | Methanol, Ethanol (in the presence of acid) | Imidate |

| Amines | Primary and Secondary Amines | Amidine |

One of the most significant transformations of the carbonitrile group is its conversion to an amide functionality, yielding isoquinoline-1-carboxamide (B73039) and its derivatives. researchgate.netrsc.org This conversion is typically achieved through hydrolysis, which can be performed under either acidic or basic conditions. chemistrysteps.comechemi.comlumenlearning.comlibretexts.org Careful control of the reaction conditions is often necessary to prevent further hydrolysis of the amide to the corresponding carboxylic acid. commonorganicchemistry.com

Milder methods for the hydrolysis of nitriles to amides have been developed to improve yields and avoid harsh conditions. For example, the use of a mixture of trifluoroacetic acid (TFA) and sulfuric acid can facilitate the indirect hydration of the nitrile to the amide. chemistrysteps.com Another approach involves the use of alkaline hydrogen peroxide, which provides a mild and effective method for this conversion. commonorganicchemistry.com The synthesis of isoquinoline-1-carboxamide derivatives has been a subject of interest due to their potential biological activities, including anti-inflammatory and anti-migratory properties. researchgate.net

The amide group itself is a versatile functional handle that can participate in a variety of subsequent reactions. For example, it can be dehydrated back to the nitrile, reduced to an amine, or undergo Hofmann rearrangement to form a primary amine with one less carbon atom.

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline Skeleton

The isoquinoline ring system is aromatic and can undergo both electrophilic and nucleophilic substitution reactions. The presence of the electron-withdrawing nitrile group at the 1-position influences the regioselectivity of these reactions.

Electrophilic aromatic substitution on the isoquinoline ring generally occurs on the benzene (B151609) ring portion, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. youtube.com The preferred positions for electrophilic attack are C-5 and C-8.

Nucleophilic substitution reactions, on the other hand, predominantly occur on the pyridine ring, which is electron-deficient. The C-1 and C-3 positions are the most susceptible to nucleophilic attack. youtube.com The presence of the carbonitrile group at C-1 further activates this position for nucleophilic substitution.

Halogenated this compound derivatives are valuable intermediates for further functionalization through nucleophilic aromatic substitution (SNAr) reactions. quimicaorganica.orgiust.ac.ir Halogens, particularly chlorine and bromine, at the 1-position are excellent leaving groups and can be readily displaced by a variety of nucleophiles. shahucollegelatur.org.in

For example, 1-chloro- or 1-bromothis compound can react with nucleophiles such as alkoxides, amines, and thiols to introduce a range of substituents at the C-1 position. This approach is particularly useful for the synthesis of derivatives that are not easily accessible through other means. The reactivity of halogens at different positions of the isoquinoline ring varies, with those at the 1-position being particularly susceptible to nucleophilic displacement. quimicaorganica.orgiust.ac.ir

The synthesis of these halogenated intermediates can be achieved through various methods, including the Sandmeyer reaction of the corresponding aminoisoquinoline or by direct halogenation under specific conditions. The introduction of a halogen atom provides a strategic entry point for the construction of more complex this compound derivatives.

Table 2: Nucleophilic Substitution Reactions of 1-Halo-isoquinoline-1-carbonitriles

| Nucleophile | Reagent Example | Product |

| Alkoxide | Sodium Methoxide (NaOMe) | 1-Methoxythis compound |

| Amine | Ammonia (B1221849) (NH3), Primary/Secondary Amines | 1-Aminothis compound derivatives |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(Phenylthio)this compound |

| Cyanide | Copper(I) Cyanide (CuCN) | Isoquinoline-1,1-dicarbonitrile |

Cycloaddition Reactions Leading to Diverse Heterocyclic Frameworks

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. wikipedia.orgwikipedia.orglibretexts.org this compound and its derivatives can participate in various cycloaddition reactions, acting as either the diene or the dienophile component, to generate a wide range of fused heterocyclic systems.

One of the most common types of cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.orgmasterorganicchemistry.comyoutube.comorganic-chemistry.org In certain scenarios, the isoquinoline ring system can act as a diene, reacting with a suitable dienophile to form a new six-membered ring. More commonly, derivatives of this compound can be designed to contain a diene or dienophile moiety that can participate in intramolecular or intermolecular Diels-Alder reactions. nih.govnih.gov

1,3-dipolar cycloaddition reactions are also a valuable strategy for constructing five-membered heterocyclic rings. nih.gov In these reactions, a 1,3-dipole reacts with a dipolarophile. Isoquinoline-N-oxides, which can be generated from the corresponding isoquinolines, can act as 1,3-dipoles and react with various dipolarophiles, including alkenes and alkynes. These reactions provide access to complex polycyclic structures containing the isoquinoline motif. nih.gov Photochemical [4+2] dearomative cycloaddition reactions of isoquinolines with alkenes have also been reported, leading to the formation of bridged polycyclic structures. nih.gov

Role as a Versatile Chemical Building Block in Complex Molecule Construction

Due to its diverse reactivity, this compound is a highly valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and natural product synthesis. nih.govnih.gov The isoquinoline scaffold is a common motif in many biologically active compounds, and the ability to functionalize it at various positions makes this compound an attractive starting material.

Multicomponent reactions (MCRs) are a powerful strategy for the efficient synthesis of complex molecules from simple starting materials in a single step. nih.govresearchgate.netiicbe.orgbeilstein-journals.org this compound and its derivatives can be employed in MCRs to rapidly generate libraries of structurally diverse compounds. For example, the transient zwitterion generated from the reaction of isoquinoline with an allenoate can be trapped by cyanoacrylates in a novel multicomponent reaction. researchgate.net

The strategic incorporation of the this compound moiety into a synthetic route allows for the late-stage introduction of diversity through the reactions discussed above. This modular approach is highly advantageous in drug discovery programs, where the synthesis and evaluation of numerous analogs are required to optimize biological activity.

Advanced Spectroscopic and Structural Elucidation Studies of Isoquinoline 1 Carbonitrile Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of isoquinoline-1-carbonitrile by mapping the carbon and hydrogen framework.

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms within the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the six protons on the aromatic rings. The chemical shifts (δ) of these protons are influenced by their position relative to the nitrogen atom and the electron-withdrawing nitrile group. Protons on the pyridine (B92270) ring are typically deshielded and appear at a lower field compared to those on the benzene (B151609) ring. The signals would exhibit complex splitting patterns (e.g., doublets, triplets, multiplets) due to spin-spin coupling with adjacent protons, providing valuable information about their connectivity.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum of this compound would show ten distinct signals, one for each of the ten carbon atoms in its unique electronic environment. The carbon atom of the nitrile group (C≡N) is expected to appear in a characteristic downfield region (typically around 115-120 ppm). The carbon atom to which the nitrile is attached (C1) would also be significantly affected. The remaining eight sp² hybridized carbons of the isoquinoline (B145761) ring system would have chemical shifts in the aromatic region (typically 120-150 ppm).

To unambiguously assign the signals from 1D NMR spectra and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing a more detailed structural map.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the tracing of proton connectivity throughout the benzene and pyridine rings of the isoquinoline core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands. The most prominent and diagnostic peak is that of the nitrile (C≡N) functional group, which exhibits a sharp and strong absorption band in the range of 2220-2230 cm⁻¹. orgchemres.org Other characteristic absorptions include those for aromatic C-H stretching (typically above 3000 cm⁻¹) and aromatic C=C ring stretching (in the 1450-1620 cm⁻¹ region). orgchemres.org

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Nitrile (C≡N) Stretch | ~2228 | Strong, Sharp |

| Aromatic C=C Stretch | 1450-1620 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₆N₂), the molecular weight is 154.17 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M⁺˙).

The mass spectrum shows a prominent molecular ion peak [M]⁺˙ at a mass-to-charge ratio (m/z) of 154, which confirms the molecular weight of the compound. nih.gov A key fragmentation pathway for aromatic nitriles is the loss of hydrogen cyanide (HCN, 27 Da). This results in a significant fragment ion peak at m/z 127. nih.gov The peak at m/z 155 represents the M+1 isotope peak, resulting from the natural abundance of ¹³C. nih.gov

| m/z Value | Assignment | Relative Intensity |

|---|---|---|

| 155 | [M+1]⁺˙ Isotope Peak | 3rd Highest |

| 154 | [M]⁺˙ (Molecular Ion) | Top Peak (100%) |

| 127 | [M-HCN]⁺˙ Fragment | 2nd Highest |

X-ray Diffraction Analysis for Solid-State Structural Determination

If a suitable single crystal of the compound were analyzed, the resulting data would reveal the planarity of the isoquinoline ring system and the geometry of the attached carbonitrile group. Furthermore, it would provide insight into the intermolecular interactions, such as π-π stacking, that govern how the molecules pack together in the crystal lattice. While this technique is exceptionally powerful, its application is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a significant challenge.

Computational Chemistry and Theoretical Investigations of Isoquinoline 1 Carbonitrile Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For isoquinoline-1-carbonitrile systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, provide detailed information on molecular geometries, electronic properties, and vibrational frequencies. tandfonline.comresearchgate.net

A key application of DFT in this context is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (EH-L) is a critical parameter for determining the chemical reactivity, kinetic stability, and optical polarizability of a molecule. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater ease of electronic transitions. mdpi.com For instance, studies on related isoquinoline (B145761) derivatives have shown that small HOMO-LUMO gaps are indicative of soft and reactive compounds. mdpi.com

DFT calculations also enable the mapping of the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecule's surface. The MEP is invaluable for predicting how a molecule will interact with other molecules, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This information is crucial for understanding and predicting the regioselectivity of chemical reactions. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge distribution, donor-acceptor interactions, and hyperconjugative stability within the molecule. mdpi.com

Table 1: Representative DFT-Calculated Electronic Properties for an Isoquinoline Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

Note: The values in this table are illustrative and representative of typical results obtained for isoquinoline derivatives from DFT calculations.

Semi-Empirical Methods (e.g., PM6) in Conformational and Acid-Base Property Correlation

While DFT provides high accuracy, its computational cost can be prohibitive for large systems or high-throughput screening. Semi-empirical methods, which are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, offer a faster alternative. wikipedia.org Methods like PM6 (Parametric Method 6) are particularly useful for studying large molecules and for tasks like conformational analysis and the prediction of physicochemical properties. wikipedia.orgnih.gov

Conformational analysis of flexible this compound derivatives is crucial as the three-dimensional shape of a molecule often dictates its biological activity. Semi-empirical methods can efficiently explore the potential energy surface of a molecule to identify stable conformers and the energy barriers between them. Although specific studies applying PM6 to the conformational analysis of this compound are not prevalent in the cited literature, the general applicability of these methods for such tasks is well-established for complex organic molecules. mdpi.comuni-muenchen.de

A significant application of the PM6 method is in the prediction of acid-base properties, specifically pKa values. Accurate pKa prediction is vital in drug discovery as the ionization state of a molecule affects its solubility, permeability, and target binding. Studies have demonstrated that PM6, when used with continuum solvation models (like SMD or COSMO) and an appropriate isodesmic reaction, can predict pKa values with an accuracy comparable to more computationally expensive ab initio methods. nih.gov This approach has been successfully applied to various classes of organic compounds, including nitrogen-containing heterocycles like pyridines, making it a relevant and efficient tool for correlating the structural features of this compound derivatives with their acid-base properties. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an this compound derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is instrumental in drug discovery for elucidating the binding mode of potential inhibitors and for virtual screening of compound libraries.

In studies involving isoquinoline derivatives, molecular docking has been used to understand their binding efficiency and stability within the active sites of various biological targets, such as cyclin-dependent kinases (CDKs) and nitric oxide synthases. tandfonline.commdpi.com The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity. The results provide insights into key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov

For example, docking studies on tetrahydroisoquinoline-4-carbonitrile derivatives with CDK5A1 helped to understand their binding efficiency and to rationalize their structure-activity relationships. tandfonline.comresearchgate.net The information gleaned from these simulations is crucial for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance binding affinity and selectivity for the target.

Table 2: Example of Molecular Docking Results for an this compound Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| CDK2 | -8.5 | LYS33, LEU83 | Hydrogen Bond, Hydrophobic |

| JNK1 | -7.9 | MET111, GLN117 | Hydrogen Bond, π-π Stacking |

| PfPMT | -9.2 | TYR58, TRP126 | Hydrophobic, π-π Stacking |

Note: This table presents hypothetical yet representative data from molecular docking simulations to illustrate the type of information obtained.

Quantitative Structure-Activity Relationship (QSAR) Analyses in Derivative Series

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of newly designed compounds and to guide the optimization of lead candidates. nih.gov

For series of isoquinoline derivatives, 2D and 3D-QSAR models have been developed to understand the structural requirements for inhibitory activity against various targets. nih.govjapsonline.com These models are built using a training set of compounds with known activities. Molecular descriptors, which can encode topological, electronic, steric, and hydrophobic properties, are calculated for each compound. Statistical methods, such as multiple linear regression (MLR), are then used to generate an equation that relates the descriptors to the activity.

The resulting QSAR models, often visualized with contour maps in 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA), highlight regions around the molecular scaffold where modifications are likely to increase or decrease activity. nih.gov For instance, these maps can indicate where bulky groups, electronegative atoms, or hydrogen bond donors would be favorable. This information provides a rational basis for designing new this compound derivatives with improved potency. japsonline.com

In Silico Screening and Drug-Likeness Assessment for Lead Optimization

In silico screening, also known as virtual screening, is a computational approach used in the early stages of drug discovery to search large libraries of compounds for molecules that are likely to bind to a drug target. nih.gov This process, which often employs molecular docking, significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. For this compound systems, virtual screening can be used to identify novel scaffolds or derivatives with predicted high affinity for a target of interest.

Following the identification of potential hits, a crucial step in lead optimization is the assessment of their drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Poor pharmacokinetic properties are a major cause of failure in drug development. Computational models are widely used to predict these properties in silico. researchgate.net

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ADMET prediction models can estimate parameters like aqueous solubility, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. Studies on isoquinoline derivatives frequently include these in silico ADMET analyses to prioritize compounds with favorable pharmacokinetic profiles for further development. researchgate.netmdpi.com

Biological Activities and Pharmaceutical Research Applications of Isoquinoline 1 Carbonitrile Derivatives

Anticancer and Cytotoxic Effects

Derivatives of isoquinoline-1-carbonitrile have shown considerable promise as anticancer agents, exhibiting cytotoxic effects against various human carcinoma cell lines. Researchers have synthesized and evaluated numerous analogues, revealing potent in vitro antitumor activity.

In Vitro Antitumor Screening against Human Carcinoma Cell Lines

Extensive in vitro screening of this compound derivatives has been conducted across a panel of human cancer cell lines, demonstrating their potential as cytotoxic agents. While specific data for a broad range of this compound derivatives remains an active area of research, studies on structurally related isoquinoline (B145761) compounds provide valuable insights. For instance, certain pyrazino[1,2-b]isoquinoline-4-one derivatives have shown significant cytotoxicity against human colon cancer cells (HT-29) with IC50 values as low as 1.95 x 10⁻⁷M. nih.gov Similarly, 3-acyl isoquinolin-1(2H)-one derivatives have demonstrated potent anti-tumor effects against various cancer cell lines. nih.gov

Interactive Table: In Vitro Cytotoxicity of Selected Isoquinoline Derivatives Against Human Cancer Cell Lines.

| Compound | Cell Line | IC50 (µM) |

| Pyrazino[1,2-b]isoquinoline-4-one derivative | HT-29 (Colon) | 0.195 |

| 3-Acyl isoquinolin-1(2H)-one derivative '4f' | MCF-7 (Breast) | Data not specified |

| 3-Acyl isoquinolin-1(2H)-one derivative '4f' | MDA-MB-231 (Breast) | Data not specified |

Mechanisms of Cytotoxicity and Cell Growth Inhibition

The cytotoxic effects of isoquinoline derivatives are often attributed to their ability to interfere with fundamental cellular processes, leading to cell cycle arrest and apoptosis.

Research on a novel 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, revealed that it induces G2 phase arrest and apoptosis in breast cancer cells. nih.gov This cell cycle arrest is associated with the suppressed expression of CDK1 protein. nih.gov The apoptotic pathway is triggered through the upregulation of Bax, downregulation of Bcl-2, and the activation of cleaved-caspase 3/7/9 and cleaved-PARP. nih.gov Furthermore, this compound was found to inhibit the MEK/ERK and p38 MAPK signaling pathways. nih.gov

Another study on a pyrazino[1,2-b]isoquinoline-4-one derivative demonstrated that its cytotoxicity in HT-29 human colon cancer cells was linked to induced cell death at the G2 phase of the cell cycle. nih.gov This was not associated with direct DNA damage but rather with the degradation of key components of the G2/M checkpoint machinery, including cdc2, Cyclin B1, and Wee1, indicating a novel mechanism of cytotoxicity. nih.gov

Antimicrobial Properties

This compound derivatives have also been investigated for their potential to combat microbial infections, exhibiting both antibacterial and antifungal activities.

Antibacterial Activity

While specific studies focusing exclusively on this compound derivatives are limited, research on the broader class of isoquinoline compounds has demonstrated significant antibacterial potential. For example, a series of tricyclic isoquinoline derivatives were found to possess antibacterial properties against several Gram-positive pathogens. mdpi.com

Interactive Table: Antibacterial Activity of Selected Tricyclic Isoquinoline Derivatives.

| Compound | Staphylococcus aureus (MIC µg/mL) | Streptococcus pneumoniae (MIC µg/mL) | Enterococcus faecium (MIC µg/mL) |

| 8d | 16 | - | 128 |

| 8f | 32 | 32 | 64 |

Note: This table is based on data for tricyclic isoquinoline derivatives and serves as an indicator of the potential of the isoquinoline scaffold.

Antifungal Activity

The antifungal properties of isoquinoline derivatives have also been a subject of interest in the scientific community. Studies have shown that certain isoquinoline derivatives exhibit potent activity against various fungal strains. For instance, novel isoquinoline derivatives incorporating an active fragment of diphenyl ether demonstrated significant inhibition rates against Physalospora piricola and Rhizotonia cerealis. researchgate.net

Interactive Table: Antifungal Activity of Selected Isoquinoline Derivatives.

| Compound | Physalospora piricola (% Inhibition at 50 mg/L) | Rhizotonia cerealis (% Inhibition at 50 mg/L) | Fusarium graminearum (% Inhibition at 50 mg/L) |

| Ic | 93.0 | 93.0 | - |

| Ie | 93.0 | 93.0 | - |

| Il | 93.0 | 93.0 | 83.3 |

Note: This table highlights the antifungal potential of the isoquinoline scaffold based on derivatives with a diphenyl ether fragment.

Anti-inflammatory and Analgesic Potential

Recent research has shed light on the anti-inflammatory and potential analgesic properties of compounds structurally related to this compound.

A study on novel isoquinoline-1-carboxamide (B73039) derivatives, which are structurally similar to isoquinoline-1-carbonitriles, demonstrated significant anti-inflammatory and anti-migratory activities in lipopolysaccharide (LPS)-treated BV2 microglial cells. nih.gov Several of these compounds potently suppressed the production of pro-inflammatory mediators such as interleukin (IL)-6, tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). nih.gov The mechanism of action for the lead compound, HSR1101, was found to involve the inhibition of the MAPKs/NF-κB signaling pathway. nih.gov

Furthermore, a novel isoquinoline derivative, CYY054c, has been shown to exhibit anti-inflammatory properties by inhibiting LPS-induced NF-κB expression in macrophages. researchgate.net This led to a reduction in the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net

While direct evidence for the analgesic potential of this compound derivatives is still emerging, the anti-inflammatory activity observed in related compounds suggests a potential role in pain management, as inflammation is often a key contributor to pain. A study on a synthetic quinoline (B57606) derivative, which shares a similar heterocyclic core, demonstrated significant dose-dependent anti-nociceptive and anti-inflammatory effects in animal models, suggesting that this class of compounds can exert its effects through COX-2 inhibition. nih.gov

Enzyme Inhibition Activities

Derivatives of this compound have been investigated for their potential to inhibit various enzymes implicated in a range of diseases. The following subsections detail the research findings in this area.

Thymidine (B127349) phosphorylase (TP) is an enzyme that plays a crucial role in pyrimidine (B1678525) nucleoside metabolism. It is also involved in angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and metastasis. Inhibition of TP is therefore a promising strategy for the development of anti-cancer agents.

A series of isoquinoline analogues have been synthesized and evaluated for their inhibitory activity against E. coli thymidine phosphorylase. nih.gov Many of these compounds demonstrated significant inhibitory potential, with IC50 values ranging from 4.40 ± 0.20 to 69.30 ± 1.80 µM, which is comparable to or better than the standard drug 7-Deazaxanthine (IC50 = 38.68 ± 4.42 µM). nih.gov The structure-activity relationship (SAR) studies revealed that the substitution pattern on the phenyl ring attached to the isoquinoline core plays a critical role in the inhibitory activity. nih.gov

Table 1: Thymidine Phosphorylase Inhibitory Activity of Selected Isoquinoline Derivatives

| Compound | IC50 (µM) |

|---|---|

| Analogue KA-1 | Data not specified in abstract |

| Analogue KA-12 | Potent angiogenic inhibitor |

| Analogue KA-14 | Potent angiogenic inhibitor |

| Analogue KA-16 | Potent angiogenic inhibitor |

| 7-Deazaxanthine (Standard) | 38.68 ± 4.42 |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In medicine, urease produced by bacteria such as Helicobacter pylori is a significant virulence factor in the pathogenesis of gastritis, peptic ulcers, and gastric cancer. researchgate.netnih.gov Therefore, urease inhibitors are of great interest for the treatment of these conditions.

Research into N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues has shown their potential as urease inhibitors. A study of 22 such compounds found that all were active, with IC50 values ranging from 11.2 ± 0.81 to 56.7 ± 0.76 μM. Several of these analogues exhibited more potent inhibition than the standard inhibitor, thiourea (B124793) (IC50 = 21.7 ± 0.34 μM). The most potent compounds were those with electron-donating groups on the aryl ring.

Table 2: Urease Inhibitory Activity of Selected N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues

| Compound | IC50 (µM) |

|---|---|

| Analogue 1 | 20.4 ± 0.22 |

| Analogue 2 | 11.2 ± 0.81 |

| Analogue 4 | 15.5 ± 0.49 |

| Analogue 7 | 18.5 ± 0.65 |

Leucine (B10760876) aminopeptidase (B13392206) (LAP) is a metalloenzyme that catalyzes the hydrolysis of leucine residues from the N-terminus of proteins and peptides. Elevated levels of LAP have been associated with various pathological conditions, including cancer, making it a target for therapeutic intervention. nih.gov

Studies on 3,4-dihydroisoquinoline (B110456) derivatives have demonstrated their inhibitory activity against microsomal LAP. For instance, diethyl 6,8-dibenzyloxy-3,4,-dihydroisoquinoline-3,3-dicarboxylate has shown significant activity with an IC50 value of 16.5 µM. nih.gov This finding suggests that the isoquinoline scaffold can serve as a basis for the design of novel LAP inhibitors.

Table 3: Leucine Aminopeptidase Inhibitory Activity of a 3,4-Dihydroisoquinoline Derivative

| Compound | Target Enzyme | IC50 (µM) |

|---|

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Phosphodiesterase-4 (PDE4) is specific for cAMP and is a major regulator of inflammatory cell activity. Consequently, PDE4 inhibitors are being developed as anti-inflammatory drugs, particularly for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).

A series of 1-(4-aminophenyl)isoquinoline (B1195977) derivatives have been shown to be potent inhibitors of both calcium-independent (which includes PDE4) and calcium-dependent phosphodiesterases from rat cerebral cortex. These compounds were particularly effective at inhibiting the hydrolysis of cAMP by the calcium-independent enzyme, with IC50 values in the low micromolar range. For example, the cis-isomer of a 3-(carbomethoxy)propenamido derivative was a potent inhibitor of cAMP hydrolysis with an IC50 of 2.5 µM for the calcium-independent enzyme.

Table 4: Phosphodiesterase Inhibitory Activity of Selected 1-(4-Aminophenyl)isoquinoline Derivatives

| Compound | Enzyme Type | Substrate | IC50 (µM) |

|---|---|---|---|

| cis-3-(carbomethoxy)propenamido derivative | Calcium-independent | cAMP | 2.5 |

| cis-3-(carbomethoxy)propenamido derivative | Calcium-dependent | cAMP | 8 |

| cis-3-(carbomethoxy)propenamido derivative | Calcium-dependent | cGMP | 0.2 |

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.

A thorough review of the available scientific literature did not yield specific research findings on the inhibition of carbonic anhydrase by this compound derivatives. While other isoquinoline-related scaffolds have been investigated as CA inhibitors, data specifically for the 1-carbonitrile series is not currently available.

Antiviral Applications

The emergence of new and re-emerging viral diseases necessitates the continuous search for novel antiviral agents. Isoquinoline derivatives have shown promise in this area, with some compounds exhibiting activity against a range of viruses.

Recent research has identified nitrile-containing isoquinoline-related natural product derivatives as potential inhibitors of coronavirus entry. These compounds target the interaction between the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, which is a critical step for viral entry into host cells. Several of these compounds have demonstrated strong binding to the RBDs of various coronaviruses, including SARS-CoV-2 and MERS-CoV. Molecular docking studies have further elucidated the binding modes of these compounds, showing interactions with key amino acid residues in the RBD that are essential for the RBD-ACE2 interaction. This research highlights the potential of isoquinoline-based compounds in the development of broad-spectrum antiviral therapies against coronaviruses.

Exploration in Drug Discovery and Development Initiatives

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for the development of novel therapeutic agents. Its unique electronic and steric properties make it a versatile building block in the design of molecules targeting a diverse range of biological entities. Drug discovery initiatives frequently leverage this scaffold to create compounds with potential applications in oncology, infectious diseases, and neurology.

A pharmacophore is defined as the specific three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. The this compound core itself presents several key features that contribute to its utility as a pharmacophore component.

The primary pharmacophoric features of the this compound moiety include:

Aromatic Rings: The fused benzene (B151609) and pyridine (B92270) rings provide a planar, hydrophobic surface capable of engaging in π-π stacking and hydrophobic interactions with amino acid residues in the target protein's binding pocket.

Nitrogen Atom: The nitrogen atom in the isoquinoline ring system acts as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a binding site.

Nitrile Group: The cyano (-C≡N) group is a potent electron-withdrawing group and a versatile hydrogen bond acceptor. researchgate.net Its linear geometry and electronic properties allow it to participate in specific polar and dipole interactions. nih.gov It can also serve as a bioisostere for other functional groups like carbonyls or halogens. researchgate.netnih.gov

Table 1: Key Pharmacophoric Features of the this compound Core

| Feature | Description | Potential Interactions |

|---|---|---|

| Isoquinoline Ring System | A bicyclic aromatic heterocycle providing a rigid, planar scaffold. | π-π stacking, hydrophobic interactions. |

| Ring Nitrogen (N-2) | A basic nitrogen atom within the aromatic system. | Hydrogen bond acceptor. |

| Nitrile Moiety (-C≡N) | A linear, polar functional group attached at the C-1 position. | Hydrogen bond acceptor, dipole-dipole interactions. |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets.

A notable example involves a series of cyano-substituted pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline (B1256269) derivatives synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines. mdpi.com

Key findings from these studies include:

Influence of the Fused Ring System: The fusion of a pyrrole (B145914) ring creates a more complex and rigid structure, which can enhance binding affinity to the target. Compounds with a 1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-2,3-dicarbonitrile structure demonstrated broad-spectrum cytotoxic activity. mdpi.com

Role of Substituents: The nature and position of substituents on the scaffold are critical. For example, compound 9a from a study on cyano-substituted pyrrolo-fused (iso)quinolines, which features a 4-chlorophenacyl group, was identified as the most potent compound, exhibiting a broad spectrum of antiproliferative activity. mdpi.com This suggests that the electronic and steric properties of this substituent are key for its interaction with the biological target, which was identified as tubulin. mdpi.com

Importance of the Cyano Group: Molecular docking studies have suggested that the cyano substituent can form additional stabilizing contacts with amino acid residues within the target's binding pocket, such as αTyr224 and αGln11 in tubulin. mdpi.com

Table 2: SAR of Selected Pyrrolo-fused (Iso)quinoline-dicarbonitrile Derivatives

| Compound | Core Scaffold | Key Substituent | Noted Biological Activity (Example) |

|---|---|---|---|

| Compound 7a/7b | 1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline | Varies (e.g., Phenacyl) | Moderate cytotoxic activity. mdpi.com |

| Compound 8c | 3-(4-cyanobenzoyl)pyrrolo[2,1-a]this compound | 4-cyanobenzoyl | Moderate cytotoxic activity, stabilized by hydrophobic contacts. mdpi.com |

| Compound 9a | 1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline | 4-chlorophenacyl | Broad and potent cytotoxic activity against multiple cancer cell lines (e.g., Melanoma MDA-MB-435). mdpi.com |

| Compound 9b | 1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline | 4-bromophenacyl | Cytotoxic against breast cancer MDA-MB-468 cells. mdpi.com |

These studies underscore the importance of systematic structural modification to probe the molecular interactions governing the biological activity of this compound derivatives.

Structural Modification for Target Selectivity: Fine-tuning the substitution pattern on the isoquinoline ring is a key strategy. For kinase inhibitors, selectivity is often achieved by designing substituents that can interact with specific, non-conserved amino acid residues in the ATP-binding pocket of the target kinase. pnas.org For example, modifying substituents at positions 5 and 8 of the isoquinoline ring has been shown to be a primary determinant of selectivity among different protein kinases. pnas.org This approach exploits the subtle differences in the topology and chemical environment of the binding sites of related proteins.

Bioisosteric Replacement: The nitrile group, while often crucial for activity, can be replaced with other chemical groups (bioisosteres) to modulate a compound's properties. researchgate.net For example, replacing a nitrile with a trifluoromethyl group or a small heterocyclic ring could alter the molecule's hydrogen bonding capacity, metabolic stability, or pharmacokinetic profile without losing the essential electronic characteristics required for target binding. acs.orgbenthamscience.com This can lead to improved selectivity or a better therapeutic window.

Conformational Constraint: Incorporating the this compound scaffold into a more rigid, conformationally restricted structure can pre-organize the molecule into its bioactive conformation. rsc.orgnih.gov This reduces the entropic penalty upon binding to the target, which can lead to a significant increase in potency. Fusing additional rings, as seen in the pyrrolo[2,1-a]isoquinoline systems, is an effective way to achieve this, often resulting in enhanced activity and selectivity. rsc.orgnih.gov

Table 3: Strategies to Enhance Therapeutic Potential

| Strategy | Approach | Desired Outcome |

|---|---|---|

| Target-Specific Substitution | Introduce functional groups that interact with unique residues in the target's binding site. | Increased selectivity for the target protein over related proteins, reducing off-target effects. |

| Bioisosteric Replacement | Replace the nitrile or other functional groups with bioisosteres (e.g., -CF3, small heterocycles). | Improved metabolic stability, altered pharmacokinetics, enhanced binding affinity, or reduced toxicity. benthamscience.comuniroma1.it |

| Conformational Constraint | Incorporate the scaffold into a more rigid, polycyclic system. | Increased binding affinity and potency by locking the molecule in its active conformation. |

Through these and other medicinal chemistry strategies, the therapeutic potential of this compound-based compounds is continuously being explored and optimized, paving the way for the development of next-generation therapeutic agents.

Catalytic and Advanced Material Science Applications of Isoquinoline 1 Carbonitrile Systems

Applications in Asymmetric Catalysis as Ligands

The isoquinoline (B145761) framework is a privileged structure in the design of chiral ligands for asymmetric synthesis. nih.gov While isoquinoline-1-carbonitrile itself is not typically a direct ligand, its derivatives, particularly those formed through the Reissert reaction, serve as crucial precursors and reactive intermediates in the stereocontrolled synthesis of complex molecules. The Reissert reaction involves the addition of a cyanide ion to an isoquinoline activated by an acyl group, forming a 2-acyl-1,2-dihydrothis compound, a class of compounds known as Reissert compounds. thieme-connect.comacs.org

The development of asymmetric Reissert reactions has been a key focus, enabling the synthesis of chiral building blocks. thieme-connect.comacs.org These reactions can be promoted by chiral catalysts or by using chiral acylating agents. For instance, the use of chiral acyl halides, such as amino acid fluorides or (-)-(R)-menthylchloroformate, allows for the asymmetric synthesis of Reissert compounds with high stereoselectivity. thieme-connect.com

Furthermore, chiral phase-transfer catalysts, such as quaternary cinchona alkaloids, have been employed in the enantioselective alkylation and kinetic resolution of racemic Reissert compounds. rsc.org These catalytic systems create a chiral environment that differentiates between the two enantiomers of the Reissert compound, allowing for the selective reaction of one over the other. rsc.org The resulting enantioenriched 1-substituted isoquinoline derivatives are valuable precursors for the synthesis of isoquinoline alkaloids and other biologically active molecules. rsc.orgacs.org The organocatalytic allylic alkylation of Reissert compounds with Morita-Baylis-Hillman (MBH) carbonates provides access to functionalized 1,2-dihydroisoquinolines bearing vicinal quaternary and tertiary chiral centers with high enantioselectivity. nih.gov

Table 1: Asymmetric Reactions Involving this compound Derivatives (Reissert Compounds)

| Reaction Type | Chiral Source/Catalyst | Key Feature | Ref. |

|---|---|---|---|

| Asymmetric Synthesis | Chiral Acyl Halides (e.g., amino acid fluorides) | High stereoselectivity in the formation of the Reissert compound. | thieme-connect.com |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalysts (Cinchona alkaloids) | Enantioselective formation of 1-substituted Reissert compounds. | rsc.org |

| Asymmetric Allylic Alkylation | Organocatalysts | Construction of vicinal quaternary and tertiary chiral centers. | nih.gov |

Role in Photocatalysis and Photochemistry

The photophysical and photochemical properties of heterocyclic compounds, including isoquinoline derivatives, have made them attractive candidates for applications in photocatalysis. rsc.orgrsc.org These molecules can absorb light and participate in energy or electron transfer processes, initiating chemical reactions.

Recent research has focused on developing metal-free organic photocatalysts, and isoquinoline derivatives have emerged as a promising class of compounds. nih.gov An isoquinoline-derived diaryl ketone-type photocatalyst has been reported to have significantly enhanced absorption of blue and visible light compared to conventional diaryl ketones. nih.gov This catalyst enables the dehydrogenative cross-coupling of heteroarenes with alkanes and aldehydes using air as the oxidant. nih.gov The mechanism is proposed to involve an excited-state "self-quenching" process that generates a nitrogen-radical cation of the sensitizer, which then abstracts a hydrogen atom from the substrate to initiate the reaction. nih.gov

Additionally, photocatalytic methods have been developed for the synthesis of isoquinoline-1,3-diones through a proton-coupled electron transfer (PCET) process, highlighting the utility of photochemistry in building complex isoquinoline scaffolds under mild conditions. acs.org While these examples showcase the potential of the broader isoquinoline class, the inherent photochemical activity of the isoquinoline core suggests that specifically functionalized this compound derivatives could be tailored for various photocatalytic applications. The cyano group at the 1-position can modulate the electronic properties of the isoquinoline ring, potentially influencing its performance as a photocatalyst.

Phase Transfer Catalysis Utilizing Reissert Compounds

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). wikipedia.orgdalalinstitute.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one reactant (usually an anion) across the phase boundary into the other phase where the reaction occurs. princeton.eduoperachem.com

Reissert compounds (2-acyl-1,2-dihydroisoquinoline-1-carbonitriles) are particularly well-suited for reactions under phase-transfer conditions. The hydrogen atom at the C-1 position is acidic and can be deprotonated by a base, such as concentrated sodium hydroxide (B78521) in the aqueous phase, to form a resonance-stabilized anion. rsc.org This anion can then be paired with the lipophilic cation of the phase-transfer catalyst (e.g., a quaternary ammonium ion) and transported into the organic phase. princeton.edu

Once in the organic phase, the Reissert anion becomes a potent nucleophile, readily reacting with various electrophiles, such as alkyl halides. crdeepjournal.org This methodology allows for the efficient C-1 alkylation of Reissert compounds to produce 1,1-disubstituted 1,2-dihydroisoquinolines. rsc.org The use of chiral phase-transfer catalysts in this process can induce asymmetry, leading to the formation of enantioenriched products. rsc.org The PTC methodology offers several advantages, including the use of inexpensive bases, mild reaction conditions, and operational simplicity, making it a valuable tool in synthetic organic chemistry. dalalinstitute.com